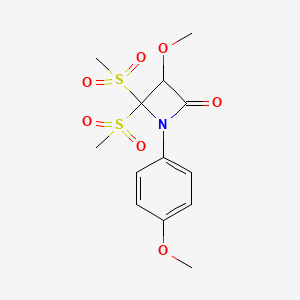![molecular formula C21H30N2O B12579026 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol CAS No. 213775-52-1](/img/structure/B12579026.png)
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a pyridin-2-ylmethylamino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-di-tert-butylphenol and pyridin-2-ylmethylamine.
Reaction Conditions: The reaction between 2,4-di-tert-butylphenol and pyridin-2-ylmethylamine is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl groups and the pyridin-2-ylmethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an antioxidant due to the presence of the phenol group, which can scavenge free radicals and protect cells from oxidative damage.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is explored for its use as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and redox reactions, while the pyridin-2-ylmethylamino group can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylpyridine: This compound shares the tert-butyl groups and pyridine ring but lacks the phenol group.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Similar in having tert-butyl groups and a phenol ring, but with a different substituent on the phenol ring.
Uniqueness: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both tert-butyl groups and the pyridin-2-ylmethylamino group allows for diverse interactions and reactions, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
213775-52-1 |
|---|---|
Molekularformel |
C21H30N2O |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[(pyridin-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C21H30N2O/c1-20(2,3)16-11-15(19(24)18(12-16)21(4,5)6)13-22-14-17-9-7-8-10-23-17/h7-12,22,24H,13-14H2,1-6H3 |
InChI-Schlüssel |
OHBYIVYYMGLEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
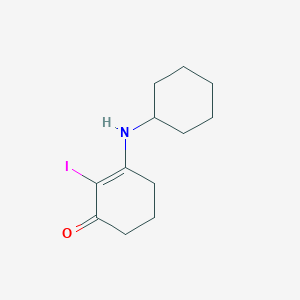
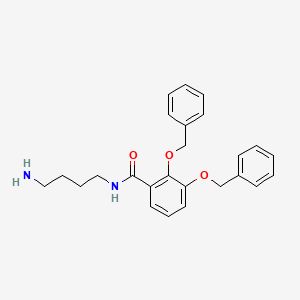
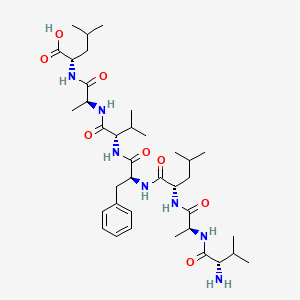
![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)

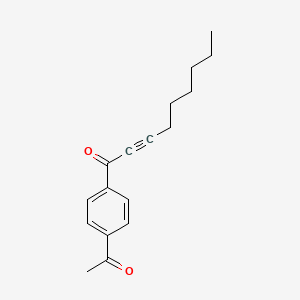
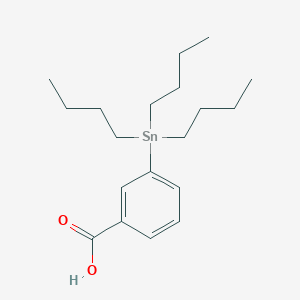
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
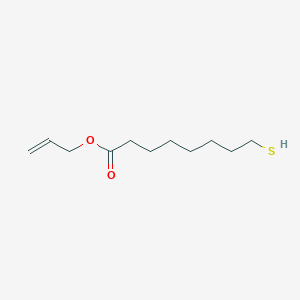
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

